7-(Allyloxy)-2,2-dimethylchroman-4-one
Description
7-(Allyloxy)-2,2-dimethylchroman-4-one is a synthetic derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and therapeutic agents . The compound features a chroman-4-one core (2,3-dihydro-4-oxo-4H-1-benzopyran) substituted with an allyloxy group (-OCH2CHCH2) at position 7 and two methyl groups at position 2 (Figure 1). Its molecular formula is C14H16O3 (derived by adding an allyloxy group to the parent 2,2-dimethylchroman-4-one, C11H12O3), with a molecular weight of 244.28 g/mol.
Properties
CAS No. |
100883-69-0 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3 |
InChI Key |
VNGUHTNKUKMDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chroman-4-one core.
Substitution: Substitution reactions, particularly at the allyloxy group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antioxidant properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with varying substituents at positions 5, 6, 7, or 8 of the chroman-4-one scaffold. Table 1 highlights critical comparisons:
Table 1: Structural and Physicochemical Comparison of Chroman-4-one Derivatives
Key Observations:
- Substituent Position and Electronic Effects: The allyloxy group at position 7 (para to the carbonyl) induces distinct NMR chemical shifts.
- Synthetic Accessibility: Allyloxy derivatives may require protective strategies during synthesis (e.g., allylation of phenolic precursors), similar to methods for 7-hydroxy analogs .
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